molecular formula C50H34N4 B13656326 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

Cat. No.: B13656326
M. Wt: 690.8 g/mol
InChI Key: SUPTZFQRIMPHSR-UHFFFAOYSA-N
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Description

4-[4-[2,4,5-Tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is a highly substituted polypyridine derivative featuring a central phenyl ring functionalized with three 4-pyridin-4-ylphenyl groups and an additional phenylpyridine moiety. Its extended π-conjugated system and multiple coordination sites make it a candidate for applications in metal-organic frameworks (MOFs), supramolecular chemistry, and optoelectronic materials. However, its complexity distinguishes it from simpler pyridine-based analogs in terms of synthesis, physicochemical properties, and functional behavior .

Properties

Molecular Formula

C50H34N4

Molecular Weight

690.8 g/mol

IUPAC Name

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

InChI

InChI=1S/C50H34N4/c1-9-43(10-2-35(1)39-17-25-51-26-18-39)47-33-49(45-13-5-37(6-14-45)41-21-29-53-30-22-41)50(46-15-7-38(8-16-46)42-23-31-54-32-24-42)34-48(47)44-11-3-36(4-12-44)40-19-27-52-28-20-40/h1-34H

InChI Key

SUPTZFQRIMPHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7)C8=CC=C(C=C8)C9=CC=NC=C9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine exerts its effects is largely based on its electronic structure. The conjugated system allows for efficient charge transport and interaction with light, making it effective in electronic and photonic applications. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes that exhibit unique catalytic and electronic properties[6][6].

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-[4-[2,4,5-Tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine C₅₄H₃₆N₄ ~741 (calculated) 3× 4-pyridylphenyl, phenylpyridine Not reported
1,4-Bis(4-pyridyl)benzene () C₁₆H₁₂N₂ 232.28 2× pyridyl Not reported
4-Phenylpyridine () C₁₁H₉N 155.20 1× phenyl Not reported
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine () C₁₅H₁₅NO₂ 241.29 Ethenyl bridge, dimethoxy groups Not reported
  • Key Observations: The target compound's molecular weight (~741 g/mol) far exceeds simpler analogs due to its branched architecture and multiple aromatic substituents. Substituents like 4-pyridylphenyl groups enhance π-π stacking and metal-coordination capabilities compared to monodentate pyridyl groups in 1,4-bis(4-pyridyl)benzene . Electron-donating groups (e.g., methoxy in ) increase pyridine's basicity, whereas the target compound’s electron-withdrawing pyridyl groups may reduce nucleophilicity at the nitrogen centers.

Physicochemical and Functional Properties

  • Solubility : The compound’s extensive aromatic system likely reduces solubility in polar solvents compared to smaller analogs like 4-phenylpyridine ().
  • Coordination Chemistry : With four pyridyl nitrogen sites, it may form stable complexes with transition metals (e.g., Cd, as in ’s coordination polymers), contrasting with simpler ligands like 1,4-bis(4-pyridyl)benzene, which form less intricate networks .

Biological Activity

The compound 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C39H24N4C_{39}H_{24}N_{4} with a molecular weight of approximately 548.63 g/mol. The structure features multiple pyridine rings, which are known to influence biological activity due to their electron-withdrawing properties.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, revealing that compounds with multiple pyridine moieties had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

In addition to antibacterial properties, the compound's structural characteristics suggest potential antifungal activity. Pyridine derivatives have been noted for their effectiveness against fungal pathogens.

Research Findings

A comprehensive review of pyridine-based compounds indicated antifungal activity against Candida albicans , with some derivatives showing promising results in vitro .

CompoundMIC (mg/mL)Target Fungi
Compound C3.125C. albicans
Compound D100P. aeruginosa

Anticancer Activity

The anticancer potential of pyridine derivatives is another area of significant interest. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of thiourea derivatives on cancer cell lines, certain pyridine-containing compounds demonstrated IC50 values as low as 1.50 µM against human leukemia cells .

CompoundIC50 (µM)Cancer Cell Line
Compound E1.50Leukemia
Compound F14.00Breast Cancer

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial and Antifungal : The presence of electron-withdrawing groups enhances the interaction with bacterial and fungal cell membranes.
  • Anticancer : Compounds similar to this one have been shown to interfere with molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .

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